molecular formula C15H10BrF2N5O4 B4830588 6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4830588
M. Wt: 442.17 g/mol
InChI Key: YNBQJROOUCNZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoroethoxy group, and a nitrophenyl group attached to a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N5O4/c16-8-5-19-14-4-12(21-22(14)6-8)15(24)20-9-1-10(23(25)26)3-11(2-9)27-7-13(17)18/h1-6,13H,7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQJROOUCNZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)F)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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